](/img/structure/B1251915.png)
[FeDipy3](3+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2,2'-bipyridine)iron(3+) is an iron coordination entity.
科学的研究の応用
Factorial Experimental Designs in Laboratory Animal Use
Factorial experimental designs (FEDs) have been used in optimizing animal experiments in drug discovery, providing more information than traditional one-variable-at-a-time approaches. FEDs enable the study of effects of various variables like experimental treatment, sex, strain, age, diet, and prior treatment of animals on specific responses. Such designs help in reducing the number of animals used in experiments (Shaw, 2004).
Label-Free Sensing of Biomolecules with Field-Effect Devices
Field-effect devices (FEDs), a type of semiconductor, have shown promise in label-free detection of biomolecules. These devices are attractive for clinical applications, especially in point-of-care and personalized medicine, due to their ability to detect multiple pathogenic and physiologically relevant molecules with high specificity and sensitivity (Poghossian & Schöning, 2014).
Fractional Factorial Designs in Antiviral Drug Studies
The use of fractional factorial designs in virology studies, particularly in antiviral drug research, has been highlighted. These designs are effective in assessing complex interactions between biological systems and drug molecules, aiding in the better design of combinatorial antiviral drug therapy (Ding et al., 2013).
The Use of FED3 in Monitoring Food Intake and Operant Behavior in Rodents
The Feeding Experimentation Device version 3 (FED3) is a novel device for monitoring both food intake and operant behavior in rodent home-cages. This device is significant for studies related to feeding disorders like obesity and anorexia nervosa. FED3's open-source design allows researchers to modify it to suit various experimental needs (Matikainen-Ankney et al., 2021).
特性
製品名 |
[FeDipy3](3+) |
|---|---|
分子式 |
C30H24FeN6+3 |
分子量 |
524.4 g/mol |
IUPAC名 |
iron(3+);2-pyridin-2-ylpyridine |
InChI |
InChI=1S/3C10H8N2.Fe/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h3*1-8H;/q;;;+3 |
InChIキー |
SHUNKGFUEKAKEC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Fe+3] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




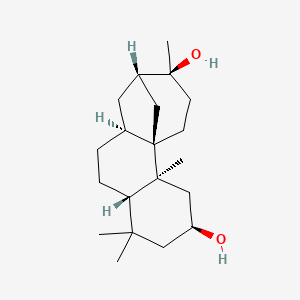
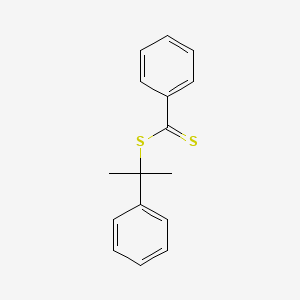
![(1R,2R,4aS,6aR,8R,9R,10aS,12aS)-9-(acetyloxy)-8-(beta-D-glucopyranosyloxy)-2,4a,7,7,10a,12a-hexamethyl-2-[(2R)-3-methylbutan-2-yl]-1,2,3,4,4a,5,6,6a,7,8,9,10,10a,11,12,12a-hexadecahydrochrysene-1-carboxylic acid](/img/structure/B1251840.png)
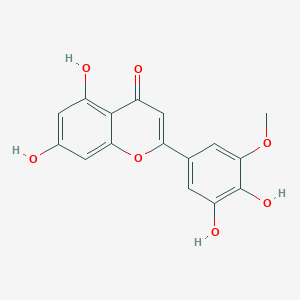
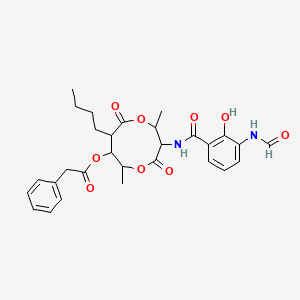
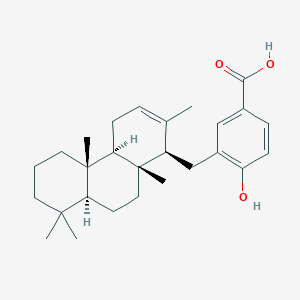
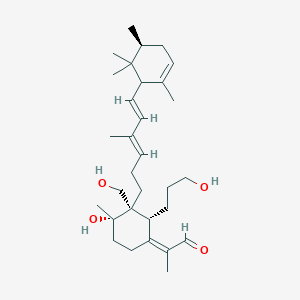
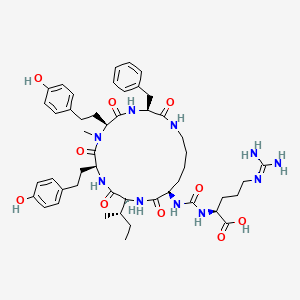
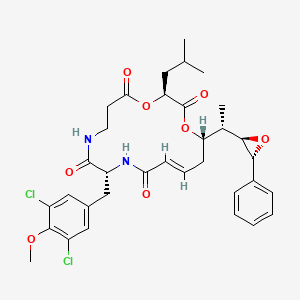
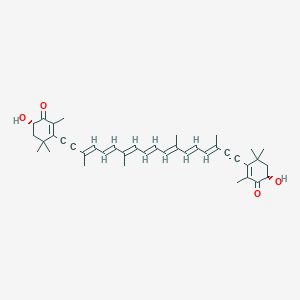
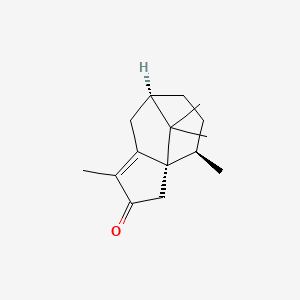
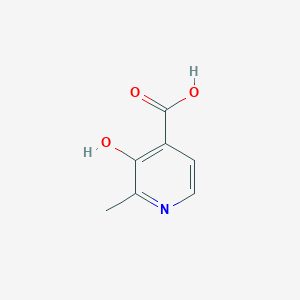
![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol](/img/structure/B1251855.png)